4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclobutoxymethyl group and a methyl group. Thiazoles are known for their presence in various biologically active molecules and their applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthiazole with cyclobutylmethyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine.
Substitution: Formation of substituted thiazoles with different functional groups.
Scientific Research Applications
4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutoxymethyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of microbial cell membranes.
Comparison with Similar Compounds
2-Methylthiazole: Lacks the cyclobutoxymethyl group, making it less bulky and potentially less active.
4-(Methoxymethyl)-2-methyl-1,3-thiazole: Similar structure but with a methoxymethyl group instead of cyclobutoxymethyl, which may alter its reactivity and biological activity.
Uniqueness: 4-(Cyclobutoxymethyl)-2-methyl-1,3-thiazole is unique due to the presence of the cyclobutoxymethyl group, which can influence its chemical reactivity and biological interactions. This structural feature may confer enhanced stability and specificity in its applications.
Properties
Molecular Formula |
C9H13NOS |
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Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-(cyclobutyloxymethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(6-12-7)5-11-9-3-2-4-9/h6,9H,2-5H2,1H3 |
InChI Key |
GWWIBJDDXVDDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2CCC2 |
Origin of Product |
United States |
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